3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dichlorobenzyl group, a methyl group, and a benzo[c]chromenone core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl alcohol and 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethyl sulfoxide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
The uniqueness of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substitution pattern and the presence of both dichlorobenzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18Cl2O3 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H18Cl2O3/c1-12-19(25-11-13-6-8-17(22)18(23)10-13)9-7-15-14-4-2-3-5-16(14)21(24)26-20(12)15/h6-10H,2-5,11H2,1H3 |
InChI Key |
PDODLXLEOFCFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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